N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
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Overview
Description
N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative is reacted with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the quinoline-furan intermediate is reacted with diethylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the quinoline core can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Functionalized quinoline and furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-amine: Similar structure but with an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-4-21(5-2)19(22)15-12-17(18-11-10-13(3)23-18)20-16-9-7-6-8-14(15)16/h6-12H,4-5H2,1-3H3 |
InChI Key |
VLCMKSXSUGNBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(O3)C |
Origin of Product |
United States |
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